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Abstract

Bis-(3,4-dimethyl-phenyl)-amine, also known as N,N-bis(3,4-dimethylphenyl)amine, is a
secondary diarylamine with the CAS number 55389-75-8.[1][2] Primarily recognized for its
application in materials science as a hole-transporting material in Organic Light-Emitting
Diodes (OLEDS), its core diarylamine structure is also a key pharmacophore in numerous
biologically active compounds.[3][4] This technical guide provides a comprehensive overview of
the physicochemical properties, synthesis, and spectroscopic characterization of Bis-(3,4-
dimethyl-phenyl)-amine. Furthermore, it explores the broader context of diarylamines in drug
development, discussing their cytotoxic and kinase inhibitory activities, to provide a relevant
perspective for researchers in the life sciences.

Physicochemical Properties

Bis-(3,4-dimethyl-phenyl)-amine is a solid at room temperature, appearing as a colorless to
pale yellow crystalline powder.[5] It exhibits solubility in common organic solvents such as
ether, alcohol, and benzene.[5] A summary of its key quantitative properties is presented in
Table 1.

Table 1: Physicochemical Properties of Bis-(3,4-dimethyl-phenyl)-amine
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Property Value Reference
CAS Number 55389-75-8 [1112]
Molecular Formula C16H19N [1][5]
Molecular Weight 225.33 g/mol [1][5]
Melting Point 110-132 °C [5]

Boiling Point (Predicted) 367.0+11.0°C [5]

Density (Predicted) 1.021 + 0.06 g/cm?3 [5]

Purity >97% [1]

pKa (Predicted) 2.06 £ 0.50 [5]

Synthesis and Experimental Protocols

The synthesis of Bis-(3,4-dimethyl-phenyl)-amine is typically achieved through a palladium-
catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction
forms a carbon-nitrogen bond between an aryl halide and an amine.

A general synthetic approach involves the reaction of 3,4-dimethylaniline with an appropriately
substituted 3,4-dimethylphenyl halide (e.g., 4-iodo-1,2-dimethylbenzene) in the presence of a
palladium catalyst, a phosphine ligand, and a base.

General Experimental Protocol for Buchwald-Hartwig
Amination

The following is a representative, generalized protocol for the synthesis of diarylamines like
Bis-(3,4-dimethyl-phenyl)-amine. The specific conditions, such as the choice of catalyst,
ligand, base, and solvent, may be optimized for this particular transformation.

Materials:
e 3,4-Dimethylaniline

e 4-lodo-1,2-dimethylbenzene
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Palladium(ll) acetate (Pd(OAc)2)

Triphenylphosphine (PPhs) or other suitable phosphine ligand

Sodium tert-butoxide (NaOtBu) or another suitable base

Anhydrous toluene or other suitable solvent

Procedure:

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(Il)
acetate, the phosphine ligand, and the base.

Add a solution of 3,4-dimethylaniline and 4-iodo-1,2-dimethylbenzene in anhydrous toluene.

Heat the reaction mixture at a specified temperature (typically 80-110 °C) with stirring for a
designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer
chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Bis-(3,4-dimethyl-
phenyl)-amine.

A generalized workflow for this synthesis is depicted in the following diagram.
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Generalized workflow for the synthesis of Bis-(3,4-dimethyl-phenyl)-amine.
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Spectroscopic Characterization

The structural confirmation of Bis-(3,4-dimethyl-phenyl)-amine is achieved through standard
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region
(approximately 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings. The
methyl groups will appear as singlets in the aliphatic region (around 2.2-2.4 ppm). The N-H
proton will likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with
distinct peaks for the substituted and unsubstituted carbons. The methyl carbons will
resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this secondary amine will exhibit a characteristic N-H stretching vibration in
the range of 3350-3310 cm~1.[6] The C-N stretching vibration for aromatic amines is typically
observed between 1335-1250 cm~1.[6] Aromatic C-H and C=C stretching vibrations will also be
present.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of
the compound (225.33 g/mol ). Fragmentation patterns may involve the loss of methyl groups
or cleavage of the C-N bond.

Applications
Organic Light-Emitting Diodes (OLEDS)

The primary application of Bis-(3,4-dimethyl-phenyl)-amine is in the field of materials science,
where it serves as a hole-transporting material (HTM) in the fabrication of OLEDs.[1] The
diarylamine moiety provides good thermal stability and the ability to form stable amorphous
films, which are crucial for the longevity and efficiency of OLED devices.
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Relevance in Drug Development

While Bis-(3,4-dimethyl-phenyl)-amine itself is not a known therapeutic agent, its core
diarylamine structure is a privileged scaffold in medicinal chemistry, found in numerous FDA-
approved drugs and clinical candidates.[3][4]

Cytotoxic and Anticancer Activity: Many diarylamine derivatives have been synthesized and
evaluated for their cytotoxic effects against various cancer cell lines.[3][7] Some of these
compounds have demonstrated potent anti-proliferative activity.[7] For instance, certain
diarylamine-guided carboxamide derivatives have shown significant cytotoxic effects on human
gastric cancer (SGC-7901), melanoma (A875), and hepatocellular carcinoma (HepGZ2) cell
lines.[3]

Kinase Inhibition: The diarylamine scaffold is a common feature in many kinase inhibitors.[8][9]
[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their
dysregulation is a hallmark of many cancers. Diarylamine derivatives have been developed as
inhibitors of various kinases, including EGFR (Epidermal Growth Factor Receptor) and IGF1R
(Insulin-like Growth Factor 1 Receptor), which are important targets in cancer therapy.[8] Some
diarylamine compounds have been found to inhibit Mer tyrosine kinase, a proto-oncogene
associated with several types of tumors.[10]

The general relationship between the diarylamine scaffold and its potential as a kinase inhibitor
is illustrated below.

Diarylamine Scaffold Structural Modification Diarylamine Derivatives
(e.9., Bis-(3,4-dimethyl-phenyl)-amine core) (Introduction o f functional I groups) 4
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Relationship between the diarylamine scaffold and its potential in drug development.

Conclusion

Bis-(3,4-dimethyl-phenyl)-amine is a compound with a well-established role in materials
science, particularly in the development of OLEDs. While its direct application in drug
development has not been explored, its core diarylamine structure is of significant interest to
medicinal chemists. The synthetic accessibility of this class of compounds, coupled with the
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proven biological activity of many of its derivatives, suggests that further investigation into the
pharmacological potential of substituted bis-(3,4-dimethyl-phenyl)-amines could be a fruitful
area of research for the development of novel therapeutics. This guide provides a foundational
understanding of this compound for professionals in both materials science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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